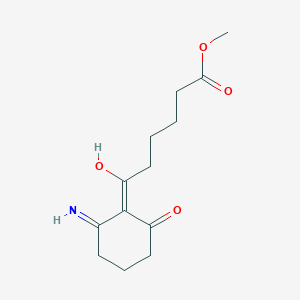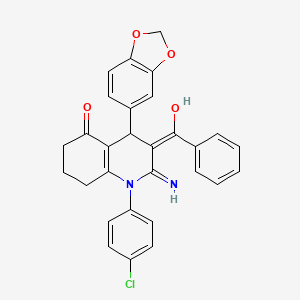![molecular formula C18H23N3O2 B3721429 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721429.png)
2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
Vue d'ensemble
Description
2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a synthetic compound that belongs to the class of cyclohexanediones, and it has been found to exhibit a wide range of physiological and biochemical effects. In
Applications De Recherche Scientifique
2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its use as a fluorescent probe for detecting DNA damage. 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to selectively bind to damaged DNA, making it a valuable tool for studying DNA repair mechanisms. Additionally, 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells, which are important indicators of oxidative stress.
Mécanisme D'action
The mechanism of action of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids in proteins. This interaction can lead to changes in protein conformation and function, which may underlie the physiological and biochemical effects of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione.
Biochemical and Physiological Effects:
2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to exhibit a wide range of biochemical and physiological effects. In addition to its use as a fluorescent probe, 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been found to exhibit antitumor activity in vitro, although its mechanism of action in this context is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high purity and yield, which make it an attractive compound for scientific research. Additionally, 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been found to exhibit low toxicity in cell culture and animal models, making it a relatively safe compound for use in lab experiments. However, one limitation of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its limited solubility in water, which can make it difficult to work with in certain experimental contexts.
Orientations Futures
There are several future directions for research on 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione. One area of interest is the development of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione-based fluorescent probes for imaging biological systems in vivo. Another area of interest is the development of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione-based drugs for the treatment of cancer and other diseases. Finally, further studies are needed to elucidate the mechanism of action of 2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and its effects on cellular processes.
Propriétés
IUPAC Name |
3-hydroxy-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-20-7-9-21(10-8-20)19-13-16-17(22)11-15(12-18(16)23)14-5-3-2-4-6-14/h2-6,13,15,22H,7-12H2,1H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYFRMHUUJNQNO-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/N=C/C2=C(CC(CC2=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)

![2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3721359.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1-naphthamide](/img/structure/B3721367.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721379.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-bromobenzoate](/img/structure/B3721397.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721405.png)
![N-(4-methoxybenzyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3721414.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(propylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721416.png)
![N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide](/img/structure/B3721421.png)
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)benzoic acid](/img/structure/B3721436.png)
![5,5-dimethyl-2-({[2-(methylthio)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B3721443.png)
![2-[(1-naphthylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3721444.png)